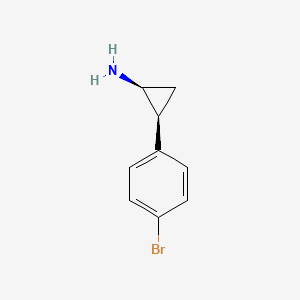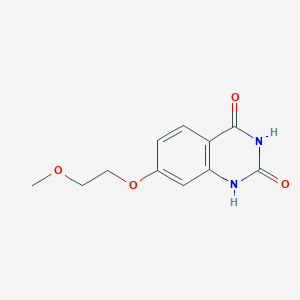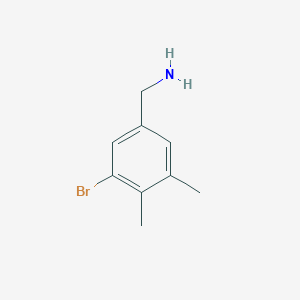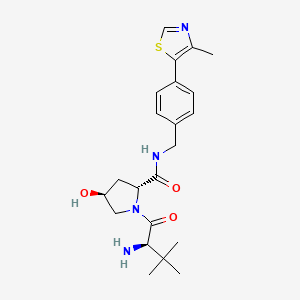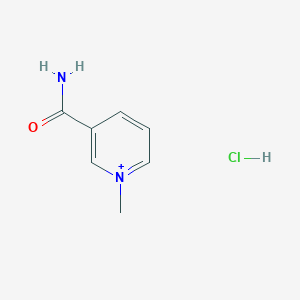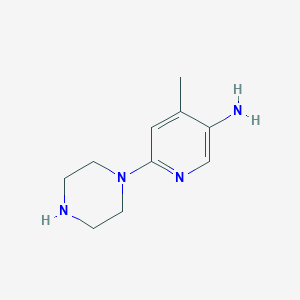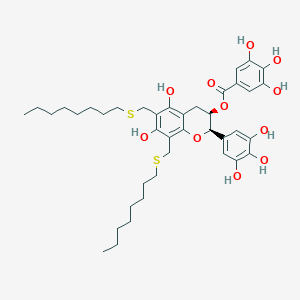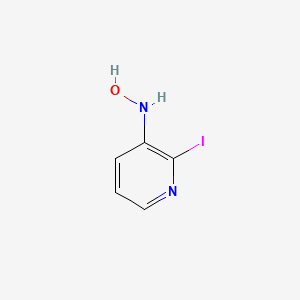![molecular formula C14H16F4N2 B12825468 6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane is a synthetic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty, which can be leveraged in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, the reaction of a suitable difluoromethylated amine with a benzyl halide under basic conditions can yield the desired spirocyclic compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce the corresponding amines.
Scientific Research Applications
6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: Known for its use as a bioisostere of piperidine.
2-Oxa-6-azaspiro[3.3]heptane: Utilized in drug discovery programs for its unique structural properties.
Spiro[3.3]heptane: Investigated as a saturated benzene bioisostere.
Uniqueness
6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane stands out due to its difluoromethyl groups, which impart unique chemical and biological properties. These groups can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C14H16F4N2 |
|---|---|
Molecular Weight |
288.28 g/mol |
IUPAC Name |
6-benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C14H16F4N2/c15-12(16)10-14(11(19-10)13(17)18)7-20(8-14)6-9-4-2-1-3-5-9/h1-5,10-13,19H,6-8H2 |
InChI Key |
NDHCKPDLQRQCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1CC3=CC=CC=C3)C(NC2C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


